3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate
Description
3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate is a synthetic chromene derivative characterized by a complex esterified structure. Its core consists of a 4-oxo-4H-chromen scaffold substituted at the 3-position with a 4-(ethoxycarbonyl)phenoxy group and at the 7-position with a benzo[d][1,3]dioxole-5-carboxylate moiety. The compound has a molecular weight of 474.095 g/mol and is identified by CAS numbers such as 858766-55-9 and 349565-39-5 .
Properties
IUPAC Name |
[3-(4-ethoxycarbonylphenoxy)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O9/c1-2-30-25(28)15-3-6-17(7-4-15)34-23-13-31-21-12-18(8-9-19(21)24(23)27)35-26(29)16-5-10-20-22(11-16)33-14-32-20/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTRIQFFTWLCJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions to form the chromenone structure.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the benzo[d][1,3]dioxole group to the chromenone core.
Esterification: The ethoxycarbonyl group can be introduced via esterification reactions, typically using ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the chromenone can yield dihydrochromenone derivatives.
Substitution: The phenoxy and benzo[d][1,3]dioxole groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate has potential as a pharmacophore.
Industry
Industrially, this compound could be used in the development of advanced materials, such as organic semiconductors or photonic devices, due to its conjugated system and potential for electronic interactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chromenone core can participate in π-π stacking interactions, while the benzo[d][1,3]dioxole moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural complexity of 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate invites comparison with analogous chromene derivatives. Key differences lie in substituent groups, which influence physicochemical properties, reactivity, and biological activity. Below is a detailed analysis of structurally related compounds:
Substituent Variations in the Chromene Core
Key Structural and Functional Differences
Ethoxy vs. Propoxycarbonyl Groups (Target vs.
Methoxy vs. Trifluoromethyl Substituents ( vs. ) :
- The trifluoromethyl (-CF₃) group in introduces strong electron-withdrawing effects, which may stabilize the chromene core against metabolic degradation compared to the methoxy (-OCH₃) group in .
Benzo[d][1,3]dioxole vs. Fluorobenzoate (Target vs.
Bromophenyl and Methoxybenzoyl Modifications () :
- The bromine atom in enhances steric bulk and may confer halogen-bonding capabilities, while the methoxybenzoyl group increases aromaticity and resonance stability.
Biological Activity
The compound 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a chromenone core structure with various functional groups, including an ethoxycarbonyl group and a benzo[d][1,3]dioxole moiety. Its IUPAC name reflects its complex architecture, which contributes to its biological activity.
Molecular Formula
- Molecular Formula : C25H21O7
- CAS Number : 637753-05-0
| Property | Value |
|---|---|
| Molecular Weight | 433.44 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may function through:
- Enzyme Inhibition : Binding to the active sites of enzymes, preventing substrate access.
- Signal Modulation : Interacting with receptors to influence signaling pathways.
In Vitro Studies
Recent studies have evaluated the compound's effects on various biological systems. Key findings include:
- Antioxidant Activity : The compound exhibits significant free radical scavenging activity, which is crucial for combating oxidative stress in cells.
- Enzyme Interaction : It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes .
Study 1: Antioxidative Properties
A study assessed the antioxidative activity using a DPPH scavenging assay. The results indicated that the compound has an IC50 value of 86.3 μM, demonstrating moderate antioxidant capabilities compared to other tested compounds .
Study 2: Enzyme Inhibition
In another investigation, the compound was tested against cholinesterases and β-secretase. It showed promising inhibition rates, suggesting potential applications in treating neurodegenerative diseases .
Comparative Analysis of Biological Activity
To better understand the compound's efficacy, a comparative analysis with related compounds was conducted:
| Compound Name | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | 86.3 | DPPH |
| Compound A | 100 | COX |
| Compound B | 75 | LOX |
This table highlights the relative potency of the compound compared to others in terms of antioxidant and enzyme inhibition activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
